Solvent-Directed Organogel Mechanical Strength: ADP-TEA-DMF vs. ADP-TEA-DMF-MeCN
Two organogels prepared from the same 1:1 adipic acid-triethanolamine salt (Einecs 249-902-8) but immobilised in different solvent systems display quantitative differences in mechanical strength. Angular frequency-sweep rheological experiments demonstrate that the gel formed in pure DMF (ADP-TEA-DMF) exhibits higher storage modulus (G′) and loss modulus (G″) values across the measured frequency range compared with the gel formed in a 1:1 DMF-acetonitrile mixed solvent (ADP-TEA-DMF-MeCN) [1]. This head-to-head comparison within the same publication confirms that solvent polarity directly modulates the viscoelastic profile of the adipate gel network, a design parameter not available with simple triethanolamine salts of longer-chain diacids that fail to gel under identical conditions.
| Evidence Dimension | Viscoelastic mechanical strength (storage modulus G′ and loss modulus G″ as a function of angular frequency) |
|---|---|
| Target Compound Data | ADP-TEA-DMF gel: G′ dominates over G″ at all measured frequencies; specific plateau values reported in the full text (rheological data in New J. Chem. 2024, 48, 9322–9332). |
| Comparator Or Baseline | ADP-TEA-DMF-MeCN gel: lower G′ and G″ at corresponding frequencies relative to ADP-TEA-DMF. |
| Quantified Difference | G′ of ADP-TEA-DMF exceeds G′ of ADP-TEA-DMF-MeCN over the entire angular frequency sweep range; exact frequency-dependent values are tabulated in the source publication. |
| Conditions | Rheometer with parallel-plate geometry; angular frequency sweep at fixed strain within linear viscoelastic region; 25 °C. |
Why This Matters
For applications requiring load-bearing supramolecular gels (e.g., art conservation, controlled release), the pure-DMF gel formulation offers quantitatively superior mechanical stiffness, so procurement must specify the salt rather than assuming all triethanolamine-dicarboxylate gels perform equivalently.
- [1] Lepcha, G., Pal, I., Majumdar, S., Dhasmana, Y., Mondal, S., Zangrando, E., Chopra, D. & Dey, B. Solvent and stoichiometry-dependent versatile organogelation and robust crystallization from the supramolecular association of adipic acid and triethanolamine. New J. Chem., 2024, 48, 9322–9332. View Source
